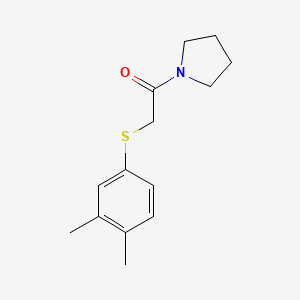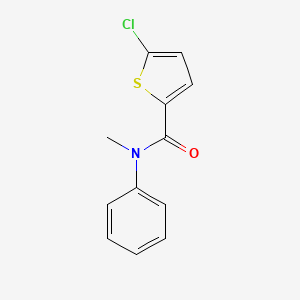![molecular formula C19H24N2O B7475091 cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone, also known as CPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI belongs to the class of piperidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, inflammation, and apoptosis. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its specificity and potency. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown high selectivity towards its target enzymes, making it a suitable candidate for drug development. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also shown high potency in inhibiting its target enzymes, making it a potential therapeutic agent. However, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has some limitations, including its complex synthesis process and limited availability.
Zukünftige Richtungen
For research on cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone include the development of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone-based drugs, the identification of new targets, and the investigation of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been synthesized using various methods, including the reaction of 4-(1H-indol-3-yl)piperidine with cyclopentanone in the presence of a Lewis acid catalyst. Another method involves the reduction of cyclopentanone with sodium borohydride followed by the reaction with 4-(1H-indol-3-yl)piperidine. The synthesis of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of several diseases, and cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)17-13-20-18-8-4-3-7-16(17)18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSSPOLNDNXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
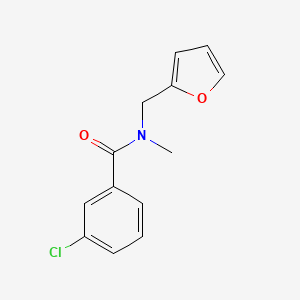
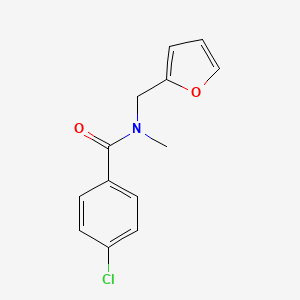
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
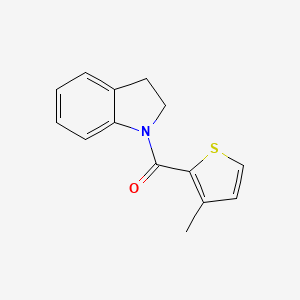
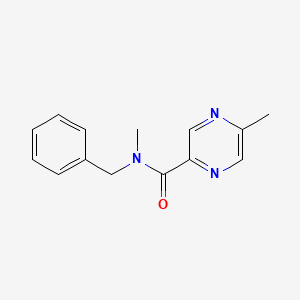
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
